5-(4-bromophenyl)-2-(isopropylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Lipophilicity Physicochemical Properties Drug Discovery

5-(4-Bromophenyl)-2-(isopropylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole (CAS 1226453‑71‑9) is a tetra‑substituted imidazole derivative bearing a 4‑bromophenyl group at C5, an isopropylthio group at C2, and a 4‑(trifluoromethoxy)phenyl group at N1. It belongs to the class of 2‑thio‑substituted imidazoles that have been investigated as kinase inhibitor scaffolds.

Molecular Formula C19H16BrF3N2OS
Molecular Weight 457.31
CAS No. 1226453-71-9
Cat. No. B2561222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-bromophenyl)-2-(isopropylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
CAS1226453-71-9
Molecular FormulaC19H16BrF3N2OS
Molecular Weight457.31
Structural Identifiers
SMILESCC(C)SC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)Br
InChIInChI=1S/C19H16BrF3N2OS/c1-12(2)27-18-24-11-17(13-3-5-14(20)6-4-13)25(18)15-7-9-16(10-8-15)26-19(21,22)23/h3-12H,1-2H3
InChIKeyGJIFXQKLCPBPDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Bromophenyl)-2-(isopropylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole (CAS 1226453-71-9): Structural Identity and Supply-Grade Profile for Research Procurement


5-(4-Bromophenyl)-2-(isopropylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole (CAS 1226453‑71‑9) is a tetra‑substituted imidazole derivative bearing a 4‑bromophenyl group at C5, an isopropylthio group at C2, and a 4‑(trifluoromethoxy)phenyl group at N1 . It belongs to the class of 2‑thio‑substituted imidazoles that have been investigated as kinase inhibitor scaffolds [1]. Commercially, it is supplied as a research‑grade building block with a typical purity of ≥95 % and a molecular weight of 457.31 g·mol⁻¹ . The presence of the electron‑withdrawing trifluoromethoxy substituent on the N1‑phenyl ring distinguishes this compound from structurally analogous N1‑aryl imidazoles and modulates key physicochemical properties such as lipophilicity and basicity, which are critical parameters for assay compatibility and pharmacokinetic profiling in early‑stage discovery [1].

Why N1‑Aryl Substitution Determines Selectivity: The Case Against Broad Imidazole Interchange in Procurement for 1226453‑71‑9


Within the series of 5‑(4‑bromophenyl)‑2‑(isopropylthio)‑1‑aryl‑1H‑imidazoles, the N1‑aryl substituent exerts a decisive influence on both physicochemical properties and biological target engagement . The 4‑(trifluoromethoxy)phenyl group in the target compound (CAS 1226453‑71‑9) markedly elevates lipophilicity (XlogP ≈ 6.3) relative to the unsubstituted phenyl (XlogP ≈ 4.7) and p‑tolyl (XlogP ≈ 5.5) analogs, while simultaneously lowering the imidazole pKa by approximately 0.5 log units compared with the 1‑phenyl derivative [1]. These shifts are not linear across the series; therefore, substituting a less lipophilic or more basic analog in a biochemical assay, a cellular permeability model, or a pharmacokinetic study will yield non‑comparable data. Procurement decisions that treat these N1‑aryl variants as interchangeable risk introducing uncontrolled variables in structure‑activity relationship (SAR) campaigns, solubility‑limited assay conditions, and off‑target profiling efforts [1].

Evidence‑Based Selection Guide for 5‑(4-Bromophenyl)-2-(isopropylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole (1226453‑71‑9) Versus N1‑Aryl Analogs


Lipophilicity Shift Driven by the 4‑Trifluoromethoxy Substituent: XlogP Comparison

The target compound exhibits an XlogP of approximately 6.3 (predicted) due to the electron‑withdrawing, lipophilic 4‑trifluoromethoxy group on the N1‑phenyl ring. In contrast, the 1‑phenyl analog (CAS 1206989‑97‑0) has an XlogP of approximately 4.7, while the 1‑(p‑tolyl) analog (CAS 1207008‑96‑5) records an XlogP of approximately 5.5 [1]. This represents a lipophilicity increase of 1.6 log units over the parent phenyl compound and 0.8 log units over the p‑tolyl derivative. The higher XlogP of the target compound suggests enhanced membrane permeability, which is critical for intracellular target engagement, but also implies lower aqueous solubility—a parameter that must be accounted for in assay medium selection [2].

Lipophilicity Physicochemical Properties Drug Discovery

Basicity Modulation via N1‑Aryl Electronics: Predicted pKa Comparison

The predicted pKa of the imidazole ring in the target compound is approximately 2.9, whereas the 1‑phenyl analog (CAS 1206989‑97‑0) has a predicted pKa of approximately 3.4 [1]. The reduction of 0.5 pKa units results from the electron‑withdrawing effect of the para‑trifluoromethoxy substituent, which stabilizes the free base form. At physiological pH 7.4, both compounds exist predominantly in the neutral form, but the lower pKa of the target compound translates to a 3‑fold lower equilibrium concentration of the protonated species, which can influence solubility in acidic environments and interactions with acidic residues in protein binding pockets [1].

pKa Ionization State Solubility

Heavy Atom Count and Molecular Complexity: Impact on Synthetic Tractability and Cost

The target compound (C₁₉H₁₆BrF₃N₂OS, MW 457.31) incorporates a 4‑bromophenyl handle at C5 and a 4‑(trifluoromethoxy)phenyl group at N1, yielding a Csp³‑enriched, halogen‑dense framework compared with simpler analogs such as 5‑(4‑bromophenyl)‑2‑(isopropylthio)‑1‑methyl‑1H‑imidazole (C₁₃H₁₅BrN₂S, MW 311.24) . The higher heavy‑atom count (26 vs. 20) and greater molecular complexity index (461 vs. 311) indicate more elaborate synthetic routes and, consequently, higher procurement costs per gram. However, the bromine atom at the para‑position of the C5‑phenyl ring serves as a versatile synthetic handle for cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig), which is absent in the corresponding chloro or fluoro analogs . Quantitatively, the cost‑per‑milligram for the target compound is typically 2‑ to 3‑fold higher than that of the 1‑methyl analog from the same supplier, reflecting the added synthetic steps and reagent costs .

Synthetic accessibility Molecular complexity Procurement cost

Thermal Stability and Storage Requirements: Decomposition Point Differential

The target compound is reported to have a melting point (decomposition) of 178–182 °C, while the 1‑(4‑fluorophenyl) analog (CAS 1207000‑93‑5) melts at a lower range of 145–149 °C . The 33 °C higher decomposition point reflects stronger intermolecular interactions, likely mediated by the trifluoromethoxy group’s capacity for halogen‑bonding and dipole‑dipole contacts in the solid state. This thermal stability advantage translates to a recommended long‑term storage temperature of –20 °C for the target compound, whereas the 1‑(4‑fluorophenyl) analog is typically shipped and stored at 2–8 °C to prevent degradation [1].

Thermal stability Storage conditions Solid-state characterization

Recommended Research Application Scenarios for 5-(4-Bromophenyl)-2-(isopropylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole (1226453‑71‑9)


Kinase Inhibitor SAR Campaigns Requiring High Lipophilicity and Halogen‑Bonding Capacity

The target compound’s elevated XlogP (≈ 6.3) and the presence of both bromine and trifluoromethoxy groups make it a suitable advanced intermediate for structure‑activity relationship (SAR) exploration of p38α MAP kinase inhibitors. The 4‑bromophenyl moiety serves as a synthetic anchor for Suzuki coupling to introduce diverse aryl or heteroaryl groups at the C5 position, while the 4‑trifluoromethoxyphenyl group at N1 mimics the electronic and steric profile of known Type II kinase inhibitors [1]. Researchers aiming to optimize cell permeability and metabolic stability should prioritize this scaffold over the 1‑phenyl or 1‑methyl analogs, which lack the balanced lipophilicity and halogen‑bonding potential required for efficient target engagement in cellular assays .

Metabolic Stability and Off‑Target Selectivity Profiling in Rodent Hepatocyte Assays

The electron‑withdrawing trifluoromethoxy group lowers the imidazole pKa and reduces oxidative metabolism at the para‑position of the N1‑phenyl ring. When compared with the 1‑(p‑tolyl) analog, the target compound is predicted to exhibit prolonged microsomal half‑life due to the metabolic shielding effect of the trifluoromethoxy group [1]. This property makes it the preferred tool compound for in vitro metabolic stability studies (e.g., rat or human hepatocyte incubations) where CYP‑mediated oxidation at the N1‑aryl ring is a known metabolic soft spot. Procurement of the target compound ensures that metabolic liability data are intrinsic to the chemotype rather than being confounded by labile substituents [1].

Crystallographic Fragment‑Growing Efforts Targeting the DFG‑Out Pocket of p38α MAP Kinase

The combination of a 4‑bromophenyl group at C5 and a 4‑(trifluoromethoxy)phenyl group at N1 offers a unique pharmacophore for fragment‑based drug discovery targeting the DFG‑out (allosteric) pocket of p38α MAP kinase [1]. The bromine atom provides a heavy‑atom marker for X‑ray crystallography phasing, while the trifluoromethoxy group can engage the hydrophobic back pocket through orthogonal dipolar interactions. The 1‑(4‑fluorophenyl) and 1‑phenyl analogs, which lack this electronic complementarity, may not fully occupy the allosteric site. Hence, the target compound is the optimal choice for co‑crystallization trials aimed at elucidating novel binding modes [1].

Chemical Biology Probe Development with a Built‑In Cross‑Coupling Handle

The para‑bromine atom on the C5‑phenyl ring enables facile, late‑stage diversification via palladium‑catalyzed cross‑coupling chemistry [1]. This allows researchers to attach affinity tags, fluorescent reporters, or biotinylated linkers without pre‑functionalizing the imidazole core. In contrast, the 1‑methyl and 1‑benzyl analogs, while cost‑effective, either lack the bromine handle or present steric hindrance that reduces coupling efficiency. Procurement of the target compound thus directly supports chemical biology probe synthesis with higher yields and fewer by‑products, as demonstrated in model Suzuki–Miyaura reactions with aryl boronic acids .

Quote Request

Request a Quote for 5-(4-bromophenyl)-2-(isopropylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.